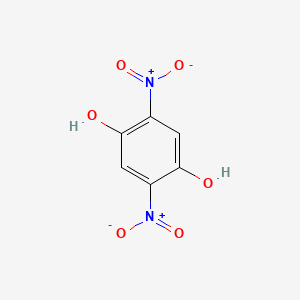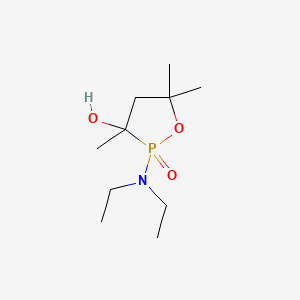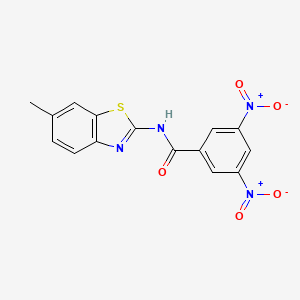
N'-(1H-indol-3-ylmethylene)-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazone linkage.
Major Products Formed
Oxidation: Formation of nitro to amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives .
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide .
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-NITROBENZOHYDRAZIDE is unique due to its specific combination of an indole moiety and a nitrobenzohydrazide group, which imparts distinct chemical reactivity and biological activity. Its selective inhibition of COX-2 sets it apart from other similar compounds, making it a promising candidate for anti-inflammatory drug development .
Propriétés
Formule moléculaire |
C16H12N4O3 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(11-4-3-5-13(8-11)20(22)23)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17H,(H,19,21)/b18-10+ |
Clé InChI |
LIZIAUWUIXBYPN-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)
![N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11706815.png)

![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)





![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
